molecular formula C29H37FN6O5S B10830195 7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane

Cat. No.: B10830195
M. Wt: 600.7 g/mol
InChI Key: BWKQDCPKOZBHIW-UHFFFAOYSA-N
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Chemical Reactions Analysis

MAX-40279 (hemiadipate) undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common reagents and conditions used in these reactions include DMSO and DMF for solubility, and ultrasonic and warming techniques to enhance solubility . The major products formed from these reactions are typically derivatives of the original compound with modified functional groups.

Scientific Research Applications

MAX-40279 (hemiadipate) has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of MAX-40279 (hemiadipate) involves the inhibition of FLT3 and FGFR kinases. This inhibition disrupts the signaling pathways that are crucial for the survival and proliferation of cancer cells. The compound has shown to inhibit AML xenograft tumor growth significantly without causing significant body weight loss . It also has a higher drug concentration in bone marrow compared to plasma, enhancing its efficacy in targeting bone marrow-related cancers .

Comparison with Similar Compounds

Properties

Molecular Formula

C29H37FN6O5S

Molecular Weight

600.7 g/mol

IUPAC Name

7-(4-fluoro-2-methoxyphenyl)-6-methyl-N-(1-piperidin-4-ylpyrazol-4-yl)thieno[3,2-d]pyrimidin-2-amine;hexanedioic acid;methane

InChI

InChI=1S/C22H23FN6OS.C6H10O4.CH4/c1-13-20(17-4-3-14(23)9-18(17)30-2)21-19(31-13)11-25-22(28-21)27-15-10-26-29(12-15)16-5-7-24-8-6-16;7-5(8)3-1-2-4-6(9)10;/h3-4,9-12,16,24H,5-8H2,1-2H3,(H,25,27,28);1-4H2,(H,7,8)(H,9,10);1H4

InChI Key

BWKQDCPKOZBHIW-UHFFFAOYSA-N

Canonical SMILES

C.CC1=C(C2=NC(=NC=C2S1)NC3=CN(N=C3)C4CCNCC4)C5=C(C=C(C=C5)F)OC.C(CCC(=O)O)CC(=O)O

Origin of Product

United States

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